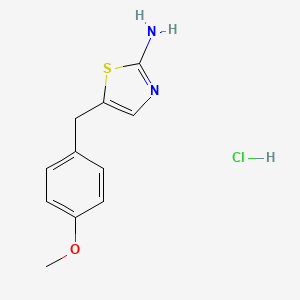

5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride

Description

Introduction to Aminothiazole Research Framework

The 2-aminothiazole scaffold has emerged as a pivotal heterocyclic core in medicinal chemistry, characterized by its versatility in modulating biological activity through structural modifications. This scaffold’s prominence stems from its presence in FDA-approved drugs such as cefiderocol (a siderophore antibiotic) and alpelisib (a PI3K inhibitor) . The compound 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride (CAS: 299953-06-3) represents a specialized derivative where a methoxy-substituted benzyl group is appended to the thiazole ring, introducing steric and electronic influences that guide its pharmacological potential.

Historical Evolution of Aminothiazole Scaffold Investigation

The exploration of aminothiazoles dates to the late 19th century, when Arthur Hantzsch pioneered the synthesis of thiazoles via the condensation of α-halo ketones with thiourea . The Hantzsch thiazole synthesis remains a cornerstone for constructing 2-aminothiazoles, enabling systematic substitution at the 4- and 5-positions. Over time, derivatives like 2-aminothiazoles gained attention for their biological activity, particularly in antimicrobial and anticancer contexts .

Key milestones include:

- Early 20th century : Recognition of 2-aminothiazoles as intermediates in sulfonamide antibiotics (e.g., sulfathiazole) .

- 1980s–1990s : Identification of 2-aminothiazoles as frequent hitters in high-throughput screens due to their promiscuous binding to diverse targets .

- 2010s–present : Strategic optimization of substituents (e.g., aryl, acyl, or alkyl groups) to enhance selectivity and metabolic stability .

Properties

IUPAC Name |

5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS.ClH/c1-14-9-4-2-8(3-5-9)6-10-7-13-11(12)15-10;/h2-5,7H,6H2,1H3,(H2,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWYRQMILLHNCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CN=C(S2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride typically involves the reaction of 4-methoxybenzyl chloride with thioamide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Alkylation and Acylation of the 2-Amino Group

The primary amine on the thiazole ring undergoes nucleophilic substitution or addition reactions.

Mechanistic Insight :

-

Alkylation proceeds via an SN2 mechanism under basic conditions.

-

Acylation involves nucleophilic attack by the amine on the electrophilic carbonyl carbon of acetyl chloride .

Schiff Base Formation

The 2-amino group reacts with aldehydes to form imines, enabling further cyclization or functionalization.

Example Reaction :

Electrophilic Aromatic Substitution (EAS)

The 4-methoxybenzyl group directs electrophiles to the para position of the methoxy-substituted benzene ring.

Limitation : Steric hindrance from the benzyl group may reduce reaction rates compared to simpler methoxyarenes .

Heterocyclization Reactions

The amino group participates in cyclocondensation to form fused heterocycles.

Cross-Coupling Reactions

Functionalization via metal-catalyzed couplings requires prior halogenation.

Note : Direct coupling is limited without halogenation; bromination at C-4 or C-5 of the thiazole is typically required .

Salt Formation and Solubility

The hydrochloride salt improves aqueous solubility, facilitating reactions in polar solvents.

| Property | Value (Hydrochloride) | Impact on Reactivity |

|---|---|---|

| Solubility in H₂O | ~15 mg/mL | Enables acid-mediated reactions |

| Melting Point | 204–207°C | Stable under thermal conditions |

Scientific Research Applications

Anticancer Applications

Mechanism of Action

The compound exhibits potent anticancer properties through mechanisms such as the inhibition of tubulin polymerization, which is crucial for cancer cell division and proliferation. Studies have shown that derivatives of thiazole compounds can induce apoptosis in various cancer cell lines, including melanoma and prostate cancer cells .

Case Studies

- Thiazole Derivatives : A series of thiazole derivatives, including 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride, were synthesized and evaluated for their cytotoxic effects against human glioblastoma and melanoma cell lines. The results indicated that these compounds possess IC50 values in the low nanomolar range, suggesting high potency .

- Structure-Activity Relationship (SAR) : The presence of the methoxy group on the phenyl ring has been identified as a critical factor enhancing anticancer activity, with modifications leading to increased selectivity for cancer cells over normal cells .

Antimicrobial Activity

Broad-Spectrum Efficacy

this compound has demonstrated significant antimicrobial activity against various bacterial strains. Its derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics .

Case Studies

- In Vitro Testing : Compounds were assessed using disk diffusion methods against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition .

- Halogenated Variants : Fluorinated and chlorinated derivatives showed enhanced antibacterial properties, achieving inhibition rates between 81% and 91% against tested strains .

Anticonvulsant Properties

Therapeutic Potential in Neurology

Recent studies have highlighted the anticonvulsant effects of thiazole-based compounds. The incorporation of the thiazole moiety has been linked to neuroprotective effects against oxidative stress-induced neuronal damage.

Case Studies

- Picrotoxin-Induced Model : In animal models, compounds derived from this compound demonstrated significant protection against seizures induced by picrotoxin, with a notable reduction in tonic extensor phases observed .

- Neuroprotective Effects : Selected compounds exhibited neuroprotective activity by reducing inflammatory markers in neuronal cell lines exposed to oxidative stress .

Anti-inflammatory Activity

Mechanism and Efficacy

The anti-inflammatory potential of thiazole derivatives is attributed to their ability to inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation processes.

Case Studies

- COX Inhibition Studies : Compounds derived from this compound were evaluated for COX-1 and COX-2 inhibition, showing IC50 values significantly lower than standard anti-inflammatory drugs like celecoxib .

- In Vivo Models : In animal studies, these compounds exhibited substantial analgesic effects in carrageenan-induced inflammation models, confirming their therapeutic potential in treating inflammatory conditions .

Summary Table of Applications

| Application | Mechanism of Action | Notable Findings |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization | Potent cytotoxicity against various cancer cell lines (IC50 < nM) |

| Antimicrobial | Broad-spectrum antibacterial action | Effective against S. aureus and E. coli with MIC values comparable to antibiotics |

| Anticonvulsant | Neuroprotective effects | Significant seizure protection in animal models |

| Anti-inflammatory | COX enzyme inhibition | Lower IC50 values than standard anti-inflammatories |

Mechanism of Action

The mechanism of action of 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. For example, thiazole derivatives are known to bind to DNA and proteins, potentially interfering with cellular processes such as replication and transcription .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Methoxy groups (electron-donating) enhance solubility and modulate receptor interactions, whereas chloro/fluoro substituents (electron-withdrawing) increase lipophilicity and metabolic stability .

- Synthetic Routes : Thiazoles often require cyclization with sulfuric acid or reductive amination, while thiadiazoles involve thiocyanate or hydrazide intermediates .

Key Observations :

- Antileukemic Potential: 5-(4-Methoxybenzyl) derivatives show promise in preliminary studies, possibly due to their ability to intercalate DNA or inhibit kinases .

- Antioxidant vs. Antimicrobial : Methoxybenzyl groups correlate with antioxidant activity, while halogenated analogs (e.g., chloro/fluoro) favor antimicrobial effects .

Physicochemical Properties

Key Observations :

- Hydrochloride Salts: Improve aqueous solubility, critical for bioavailability (e.g., 5-(4-Methoxybenzyl)thiazol-2-amine HCl vs. non-salt analogs) .

- LogP Trends : Methoxy groups reduce lipophilicity (LogP ~2.1) compared to halogenated or phenyl-substituted analogs (LogP >3.0) .

Biological Activity

5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant studies that illustrate its efficacy.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring, which is known for its diverse biological properties. The methoxybenzyl group enhances its solubility and may influence its interaction with biological targets.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in DNA replication, suggesting a potential mechanism for anticancer activity.

- Cell Signaling Modulation : The compound may influence cell signaling pathways, impacting cellular metabolism and gene expression.

- Microbial Interaction : Its structure allows for interactions with bacterial membranes or enzymes, contributing to its antimicrobial properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that thiazole compounds can have MIC values as low as 0.22 μg/mL against various pathogens, indicating potent antibacterial effects .

- Biofilm Formation Inhibition : Certain derivatives are effective in reducing biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, enhancing their potential as therapeutic agents against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cytotoxicity Tests : Compounds similar to this thiazole derivative have shown cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer), with IC50 values indicating effectiveness at low concentrations .

- Mechanism of Action : Some thiazole derivatives are known to bind to tubulin, inhibiting microtubule polymerization, which is crucial for cancer cell division . This action leads to cell cycle arrest and apoptosis in cancer cells.

Anticonvulsant Activity

The anticonvulsant properties of thiazole compounds have also been documented:

- Picrotoxin-Induced Convulsion Model : Certain thiazole derivatives demonstrated significant anticonvulsant effects in animal models, suggesting their potential use in treating epilepsy .

Research Findings and Case Studies

Q & A

Q. What are the established synthetic routes for 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride, and what methodological considerations are critical for reproducibility?

The synthesis typically involves cyclocondensation of α-bromoketones with substituted thioureas. For example, α-bromo-4-methoxybenzylketone can react with thiourea derivatives in ethanol with a base like DIPEA (N,N-diisopropylethylamine) under reflux for 48–72 hours . Key considerations include:

- Stoichiometry : A slight excess of thiourea (0.95 equiv) ensures complete reaction of the α-bromoketone.

- Purification : Post-reaction, the product is extracted with ethyl acetate, washed with brine, and purified via column chromatography to remove unreacted starting materials .

- Acidification : Hydrochloride salt formation requires careful pH adjustment with HCl to precipitate the compound without decomposition .

Q. How can researchers confirm the structural identity and purity of this compound?

- NMR Spectroscopy : The methoxy group (δ ~3.73 ppm in H NMR) and aromatic protons (δ 6.72–7.67 ppm) provide diagnostic signals. The thiazole NH appears as a broad singlet (δ ~8.43 ppm) .

- Elemental Analysis : Matching calculated and observed values for C, H, N, and S ensures purity (e.g., C: ~66.64%, N: ~10.36%) .

- Mass Spectrometry : A molecular ion peak at m/z 270.21 confirms the molecular weight .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to the hydrophilic hydrochloride counterion and hydrophobic aromatic/thiazole moieties .

- Stability : Store at 2–8°C in airtight containers to prevent hygroscopic degradation. Avoid prolonged exposure to light, as the methoxy group may undergo photochemical reactions .

Advanced Research Questions

Q. How can synthetic yield be optimized, and what are common sources of low yield or impurities?

- Optimization Strategies :

- Use anhydrous ethanol and degassed solvents to minimize side reactions (e.g., oxidation of the thiazole ring) .

- Slow addition of DIPEA reduces exothermic side reactions.

- Common Pitfalls :

- Incomplete cyclization due to insufficient reaction time (monitor via TLC; UV-active spots indicate product formation) .

- Residual thiourea or α-bromoketone impurities: Use Celite filtration and multiple ethyl acetate/water washes .

Q. How do researchers resolve contradictions in spectroscopic data or unexpected reactivity?

- Case Example : Discrepancies in H NMR aromatic splitting patterns may arise from dynamic proton exchange or solvent effects. Use DMSO-d6 for consistent NH proton observation and compare with computed DFT spectra .

- Reactivity Issues : Unexpected nucleophilic substitution at the methoxy group can occur under strongly acidic conditions. Verify reaction pH (<2) to avoid demethylation .

Q. What computational methods support the analysis of hydrogen-bonding networks in crystalline forms of this compound?

- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., interactions in the hydrochloride salt). Use software like Mercury (CCDC) to map motifs (e.g., rings) .

- DFT Calculations : Density functional theory (e.g., B3LYP/6-31G*) predicts optimized geometries and interaction energies, aiding in crystal packing analysis .

Q. What biological screening approaches are suitable for evaluating its potential as a kinase inhibitor or antimicrobial agent?

- Kinase Assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, MAPK) to measure IC values. The thiazole ring’s electrophilic nature may enable covalent binding to catalytic lysines .

- Antimicrobial Screening : Employ microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains. The 4-methoxybenzyl group enhances membrane penetration .

Methodological Recommendations

- Synthetic Reproducibility : Document solvent batch numbers and drying protocols (e.g., molecular sieves for ethanol) to minimize variability .

- Data Validation : Cross-validate NMR with C DEPT-135 to confirm quaternary carbons and avoid misassignment .

- Crystallography : For single-crystal X-ray diffraction, grow crystals via slow evaporation from acetonitrile/water (1:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.